molecular formula C24H26FN3O4 B11830426 Ethyl 2-(2-(2-(((benzyloxy)carbonyl)amino)propan-2-yl)-4-(4-fluorophenyl)-1H-imidazol-1-yl)acetate CAS No. 1261118-03-9

Ethyl 2-(2-(2-(((benzyloxy)carbonyl)amino)propan-2-yl)-4-(4-fluorophenyl)-1H-imidazol-1-yl)acetate

Cat. No.: B11830426
CAS No.: 1261118-03-9
M. Wt: 439.5 g/mol
InChI Key: RPKRLAJUTPXLDQ-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(2-(((benzyloxy)carbonyl)amino)propan-2-yl)-4-(4-fluorophenyl)-1H-imidazol-1-yl)acetate is a complex organic compound that features a benzyloxycarbonyl-protected amino group, a fluorophenyl group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-(2-(((benzyloxy)carbonyl)amino)propan-2-yl)-4-(4-fluorophenyl)-1H-imidazol-1-yl)acetate typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Introduction of the Fluorophenyl Group: This step involves the substitution of a hydrogen atom on the imidazole ring with a fluorophenyl group, often using a palladium-catalyzed cross-coupling reaction.

    Protection of the Amino Group: The amino group is protected using benzyloxycarbonyl chloride (Cbz-Cl) to prevent unwanted reactions during subsequent steps.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl-protected amino group.

    Reduction: Reduction reactions can target the imidazole ring or the fluorophenyl group.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine or alcohol.

Scientific Research Applications

Ethyl 2-(2-(2-(((benzyloxy)carbonyl)amino)propan-2-yl)-4-(4-fluorophenyl)-1H-imidazol-1-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(2-(((benzyloxy)carbonyl)amino)propan-2-yl)-4-(4-fluorophenyl)-1H-imidazol-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl-protected amino group may be cleaved under physiological conditions, allowing the compound to interact with its target. The fluorophenyl group and imidazole ring contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(2-(2-(((benzyloxy)carbonyl)amino)propan-2-yl)-4-phenyl-1H-imidazol-1-yl)acetate: Lacks the fluorine atom, which may affect its reactivity and binding properties.

    Ethyl 2-(2-(2-(((benzyloxy)carbonyl)amino)propan-2-yl)-4-(4-chlorophenyl)-1H-imidazol-1-yl)acetate: Contains a chlorine atom instead of fluorine, potentially altering its chemical behavior.

Uniqueness

The presence of the fluorophenyl group in Ethyl 2-(2-(2-(((benzyloxy)carbonyl)amino)propan-2-yl)-4-(4-fluorophenyl)-1H-imidazol-1-yl)acetate imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets, distinguishing it from similar compounds.

Properties

CAS No.

1261118-03-9

Molecular Formula

C24H26FN3O4

Molecular Weight

439.5 g/mol

IUPAC Name

ethyl 2-[4-(4-fluorophenyl)-2-[2-(phenylmethoxycarbonylamino)propan-2-yl]imidazol-1-yl]acetate

InChI

InChI=1S/C24H26FN3O4/c1-4-31-21(29)15-28-14-20(18-10-12-19(25)13-11-18)26-22(28)24(2,3)27-23(30)32-16-17-8-6-5-7-9-17/h5-14H,4,15-16H2,1-3H3,(H,27,30)

InChI Key

RPKRLAJUTPXLDQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C=C(N=C1C(C)(C)NC(=O)OCC2=CC=CC=C2)C3=CC=C(C=C3)F

Origin of Product

United States

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